(3-Methylbutan-2-yl)[(5-methylfuran-2-yl)methyl]amine
Description
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
3-methyl-N-[(5-methylfuran-2-yl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H19NO/c1-8(2)10(4)12-7-11-6-5-9(3)13-11/h5-6,8,10,12H,7H2,1-4H3 |
InChI Key |
JJERUQCXCYOHIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC(C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutan-2-yl)[(5-methylfuran-2-yl)methyl]amine typically involves the reaction of 5-methylfurfural with 3-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, leading to higher purity and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutan-2-yl)[(5-methylfuran-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(3-Methylbutan-2-yl)[(5-methylfuran-2-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (3-Methylbutan-2-yl)[(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring may participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound belongs to a broader class of N-[(5-methylfuran-2-yl)methyl]amine derivatives , which vary in the substituents attached to the nitrogen atom. Below is a comparative analysis of its analogs:
Electronic and Physicochemical Properties
- Furan vs.
- Branching Effects : The branched 3-methylbutan-2-yl group in the target compound may confer steric hindrance, reducing reactivity compared to linear analogs like hexyl derivatives .
Biological Activity
(3-Methylbutan-2-yl)[(5-methylfuran-2-yl)methyl]amine is an organic compound with a molecular formula of and a molecular weight of approximately 181.27 g/mol. This compound has garnered attention in medicinal chemistry and biological research due to its unique structural features, which include an amine group and a furan ring. These functional groups are believed to contribute to its potential biological activities, including antimicrobial and anti-inflammatory effects.
Chemical Structure
The structural representation of this compound highlights its key functional groups:
- Amine Group : Facilitates hydrogen bonding and electrostatic interactions with biomolecules.
- Furan Ring : May engage in π-π stacking interactions, enhancing its ability to interact with various biological targets.
Interaction with Biological Targets
Research indicates that this compound interacts with several biological targets, potentially modulating receptor activity and enzyme function. The following table summarizes some of the key findings related to its biological interactions:
| Biological Target | Type of Interaction | Potential Effect |
|---|---|---|
| Enzymes | Competitive inhibition | Modulation of metabolic pathways |
| Receptors | Binding affinity | Altered signaling pathways |
| Microbial Cells | Antimicrobial activity | Inhibition of growth |
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infections.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antibacterial activity.
Study 2: Enzyme Modulation
Another investigation focused on the compound's ability to modulate enzyme activity. The study revealed that this compound could inhibit the enzyme acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition could have implications for neurodegenerative diseases.
Synthesis and Production
The synthesis of this compound typically involves reductive amination, where butan-2-amine is reacted with 5-methylfuran-2-carbaldehyde in the presence of reducing agents like sodium cyanoborohydride. This method allows for the efficient production of the compound while minimizing by-products.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Methylbutan-2-yl)[(5-methylfuran-2-yl)methyl]amine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between a halogenated furan derivative (e.g., 5-methylfurfuryl chloride) and 3-methylbutan-2-amine under basic conditions (e.g., NaOH or K₂CO₃). Key parameters include:
- Temperature : 60–80°C to balance reaction rate and byproduct formation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Molar Ratios : A 1.2:1 excess of the amine precursor improves conversion .
Q. What purification techniques are most effective for isolating this compound, and how do solvent choices impact purity?
- Chromatography : Column chromatography using silica gel (ethyl acetate/hexane, 3:7 v/v) resolves impurities. Preparative HPLC (C18 column, methanol/water gradient) achieves >95% purity for biological assays .
- Solvent Impact : Ethyl acetate extraction minimizes polar impurities, while dichloromethane may co-elute non-polar byproducts. Recrystallization in hexane/ethyl acetate (1:1) yields crystalline product .
Q. How does the compound’s solubility profile influence its formulation in biological assays?
- Solubility Data :
| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |
|---|---|---|
| DMSO | 50–60 | >90% |
| PBS (pH 7.4) | <1 | 75–80% |
| Methanol | 30–40 | >85% |
- Formulation Guidance : Use DMSO stock solutions (10 mM) diluted in PBS with <0.1% DMSO for cell-based assays. Sonication (30 sec) improves dispersion .
Advanced Research Questions
Q. What spectroscopic methods are critical for characterizing this amine, and how do proton environments in NMR correlate with its structure?
- Analytical Workflow :
- 1H NMR (CDCl₃, 400 MHz):
- δ 6.15–6.25 (furan C-H, multiplet, 2H).
- δ 3.45–3.55 (N-CH₂, triplet, 2H).
- δ 1.10–1.30 (branched methyl groups, doublet, 6H).
- MS (ESI+) : m/z 209.2 [M+H]+ confirms molecular weight .
- Structural Validation : 2D NMR (COSY, HSQC) resolves overlapping signals from the furan and branched alkyl chain .
Q. How do π-π interactions and hydrogen bonding contribute to the compound’s mechanism of action in biological systems?
- Mechanistic Insights :
- The 5-methylfuran ring engages in π-π stacking with aromatic residues (e.g., Tyr in enzymes), while the amine forms hydrogen bonds with Asp/Glu side chains.
- Example : In silico docking (AutoDock Vina) predicts a binding affinity of –8.2 kcal/mol to serotonin receptors, correlating with in vitro IC₃₀ values of 12 µM .
- Validation : Competitive binding assays (radioligand displacement) and site-directed mutagenesis confirm target engagement .
Q. How can researchers resolve contradictions in biological activity data across different assay models?
- Case Study : Discrepancies in IC₅₀ values (e.g., 5 µM in HEK293 vs. 20 µM in CHO cells) may arise from:
- Assay Conditions : Differences in pH (7.2 vs. 7.4) or serum content alter compound ionization and protein binding .
- Metabolic Stability : CYP450 isoforms in hepatocyte-containing models accelerate degradation. Use LC-MS/MS to quantify intact compound .
- Mitigation : Normalize data to cell viability (MTT assay) and include positive controls (e.g., known receptor antagonists) .
Data Contradiction Analysis
Example : Conflicting reports on cytotoxicity (e.g., non-toxic up to 50 µM in fibroblasts vs. LC₅₀ of 30 µM in neurons).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
